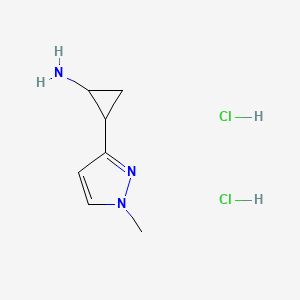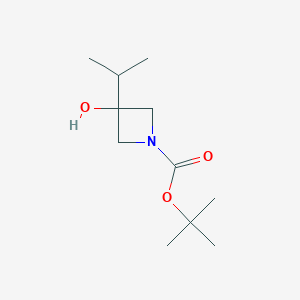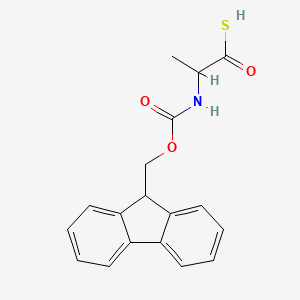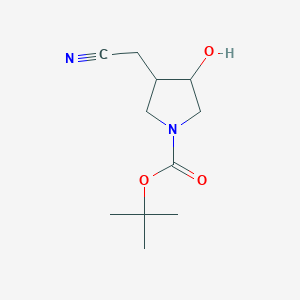
tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines It features a tert-butyl ester group, a cyanomethyl group, and a hydroxyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, can be achieved through various methods. One common approach involves the reaction of tert-butyl bromoacetate with the corresponding amine or alcohol under basic conditions . Another method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides .
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively hydroxylated using highly electrophilic manganese catalysts.
Reduction: The cyanomethyl group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Primary alcohols from the hydroxylation of the tert-butyl group.
Reduction: Amines from the reduction of the cyanomethyl group.
Substitution: Esters or ethers from the substitution of the hydroxyl group.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: The compound can be used as a probe in NMR studies of macromolecular complexes due to the distinct NMR signals of the tert-butyl group .
Medicine: In medicinal chemistry, tert-butyl esters are often employed as protecting groups for carboxylic acids during peptide synthesis .
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its functional groups:
tert-Butyl Group: Provides steric hindrance and stability to the molecule.
Cyanomethyl Group: Can undergo reduction to form amines, which are important in biological systems.
Hydroxyl Group: Participates in hydrogen bonding and can be modified through substitution reactions.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-cyanomethyl-1,2,4-triazine: Similar in structure but contains a triazine ring instead of a pyrrolidine ring.
tert-Butyl 3-cyanomethyl-4-hydroxy-1,2,4-triazine: Contains a triazine ring and a hydroxyl group, similar to the pyrrolidine compound.
Uniqueness: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups and the pyrrolidine ring, which imparts specific reactivity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
tert-butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(4-5-12)9(14)7-13/h8-9,14H,4,6-7H2,1-3H3 |
Clé InChI |
CHZMTYJWURGDSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)
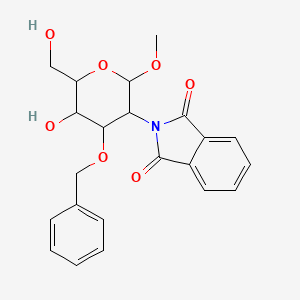

![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)
![N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide](/img/structure/B12312440.png)

![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B12312450.png)
![methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)
